(2Z)-2-[(2E)-benzylidenehydrazinylidene]-N-(3,4-dimethylphenyl)-4-hydroxy-5,6-dihydro-2H-1,3-thiazine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-DIMETHYLPHENYL)-4-OXO-2-{2-[(E)-1-PHENYLMETHYLIDENE]HYDRAZINO}-5,6-DIHYDRO-4H-1,3-THIAZINE-6-CARBOXAMIDE is a complex organic compound that belongs to the thiazine family. This compound is characterized by its unique structure, which includes a thiazine ring, a hydrazino group, and a phenylmethylidene moiety. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-DIMETHYLPHENYL)-4-OXO-2-{2-[(E)-1-PHENYLMETHYLIDENE]HYDRAZINO}-5,6-DIHYDRO-4H-1,3-THIAZINE-6-CARBOXAMIDE typically involves multiple steps One common method includes the condensation of 3,4-dimethylphenylamine with a suitable thiazine precursor under controlled conditions The reaction is often carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the thiazine ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity of the final product. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to maintain consistent reaction conditions and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-DIMETHYLPHENYL)-4-OXO-2-{2-[(E)-1-PHENYLMETHYLIDENE]HYDRAZINO}-5,6-DIHYDRO-4H-1,3-THIAZINE-6-CARBOXAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
N-(3,4-DIMETHYLPHENYL)-4-OXO-2-{2-[(E)-1-PHENYLMETHYLIDENE]HYDRAZINO}-5,6-DIHYDRO-4H-1,3-THIAZINE-6-CARBOXAMIDE has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3,4-DIMETHYLPHENYL)-4-OXO-2-{2-[(E)-1-PHENYLMETHYLIDENE]HYDRAZINO}-5,6-DIHYDRO-4H-1,3-THIAZINE-6-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may modulate signaling pathways related to cell growth and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- N-(2,5-DIMETHYLPHENYL)-5,6-DIHYDRO-4H-1,3-THIAZIN-2-AMINE
- 2-HEXYL-5,6-DIHYDRO-4H-1,3-THIAZINE
- 2-METHYL-5,6-DIHYDRO-4H-1,3-THIAZINE
Uniqueness
N-(3,4-DIMETHYLPHENYL)-4-OXO-2-{2-[(E)-1-PHENYLMETHYLIDENE]HYDRAZINO}-5,6-DIHYDRO-4H-1,3-THIAZINE-6-CARBOXAMIDE is unique due to its specific structural features, such as the presence of both the hydrazino group and the phenylmethylidene moiety. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C20H20N4O2S |
---|---|
Molecular Weight |
380.5 g/mol |
IUPAC Name |
(2Z)-2-[(E)-benzylidenehydrazinylidene]-N-(3,4-dimethylphenyl)-4-oxo-1,3-thiazinane-6-carboxamide |
InChI |
InChI=1S/C20H20N4O2S/c1-13-8-9-16(10-14(13)2)22-19(26)17-11-18(25)23-20(27-17)24-21-12-15-6-4-3-5-7-15/h3-10,12,17H,11H2,1-2H3,(H,22,26)(H,23,24,25)/b21-12+ |
InChI Key |
KHYXBSCJTCPFIF-CIAFOILYSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)NC(=O)C2CC(=O)N/C(=N/N=C/C3=CC=CC=C3)/S2)C |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2CC(=O)NC(=NN=CC3=CC=CC=C3)S2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.